![molecular formula C16H17N5O4S2 B2460530 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide CAS No. 1170573-94-0](/img/structure/B2460530.png)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H17N5O4S2 and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- The compound has been investigated as a novel activator of GIRK channels. These channels play a crucial role in modulating cellular excitability by regulating potassium ion flow. Specifically, the compound targets GIRK1/2 subtypes, which are widely expressed in the brain and peripheral tissues. Researchers have identified potent and selective activators within this series, enhancing our understanding of GIRK channel function and potential therapeutic applications .
- Given the brain-specific expression of GIRK2 and GIRK3, compounds that activate these channels may hold promise for neurological disorders. GIRK channels are implicated in pain perception, epilepsy, reward/addiction pathways, and anxiety. Investigating the effects of this compound on GIRK-mediated signaling could provide insights into novel therapeutic strategies for these conditions .
- GIRK channels are also present in cardiac atrial myocytes, where they influence heart rate regulation. By targeting GIRK1/2 activation, researchers may explore potential cardiovascular benefits. Understanding the compound’s impact on cardiac electrophysiology and arrhythmias could be valuable .
- Researchers have evaluated the metabolic stability of these compounds, comparing them to prototypical urea-based GIRK activators. Improved stability enhances their potential as drug candidates. Further studies may focus on optimizing pharmacokinetic properties for therapeutic use .
- GIRK channels are effectors in G protein-coupled receptor (GPCR) signaling. Investigating how this compound modulates GIRK activity within specific GPCR pathways could reveal novel drug targets. For instance, GIRK1 is broadly expressed in the brain, making it relevant for central nervous system disorders .
- Researchers can explore the SAR of this compound by varying its chemical structure. Understanding how specific modifications affect GIRK activation potency and selectivity provides valuable insights for medicinal chemistry. This knowledge informs future compound design and optimization .
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
Neurological Disorders and Pain Management
Cardiovascular Applications
Metabolic Stability and Drug Development
GPCR Signaling Pathways
Chemical Biology and Structure-Activity Relationships (SAR)
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes and potential therapeutic targets .
Pharmacokinetics
Similar compounds have shown improved metabolic stability over prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound can lead to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific cell type and the physiological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other molecules, the pH of the environment, and the temperature .
Propiedades
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-1H-imidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S2/c22-26(23)7-6-13(10-26)21-15(20-27(24,25)16-9-17-11-18-16)8-14(19-21)12-4-2-1-3-5-12/h1-5,8-9,11,13,20H,6-7,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPOLLBXPPBVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NS(=O)(=O)C4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.